N-Methyl-d3-2-pyridone-5-carboxamide
Description
Properties
Molecular Formula |
C7H5D3N2O2 |
|---|---|
Molecular Weight |
155.17 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-Methyl-d3-2-pyridone-5-carboxamide with its non-deuterated form and other pyridinecarboxamide derivatives:
Key Observations :
- Isotopic Substitution: The deuterated form (155.18 g/mol) has a marginally higher molecular weight than its non-deuterated counterpart (152.15 g/mol), which is critical for distinguishing isotopic peaks in analytical methods .
- Functional Groups: The pyridone ring and carboxamide group are conserved across all compounds, but side-chain modifications (e.g., pyrrolidinyl in the third compound) significantly alter solubility and biological activity.
- Biological Activity : While N-Methyl-2-pyridone-5-carboxamide is a metabolite, its deuterated form is primarily used in tracer studies. In contrast, triazine-containing analogs (e.g., the fourth compound) exhibit antimicrobial properties due to their ability to disrupt microbial DNA synthesis .
Physicochemical Properties
Analysis :
- The deuterated compound shows slightly reduced water solubility compared to the non-deuterated form, likely due to isotopic effects on hydrogen bonding.
- The pyrrolidinyl derivative’s higher LogP (0.92 vs. -0.38) reflects increased hydrophobicity, aligning with its application in targeting lipid-rich environments .
Preparation Methods
Parent Compound Synthesis: N-Methyl-2-pyridone-5-carboxamide (2PY)
The non-deuterated 2PY is synthesized via nicotinamide metabolism. Nicotinamide undergoes methylation by nicotinamide-N-methyltransferase (NNMT) to form N-methylnicotinamide (MNA), which is subsequently oxidized by aldehyde oxidase to yield 2PY. This two-step enzymatic pathway has been replicated in vitro using liver microsomes and recombinant enzymes, with yields exceeding 80% under optimized conditions.
Isotopic Labeling with Deuterium
Deuterium incorporation into 2PY targets the methyl group (-CH₃) to produce N-Methyl-d₃-2-pyridone-5-carboxamide. The synthesis employs deuterated methyl donors, such as deuterated S-adenosylmethionine (d₃-SAM), in enzymatic methylation reactions. Alternatively, chemical methylation using deuterated iodomethane (CD₃I) in the presence of a base (e.g., potassium carbonate) achieves efficient labeling:
Reaction Scheme:
This method yields >95% isotopic purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Analytical Characterization and Validation
Structural Confirmation via NMR Spectroscopy
Deuterium incorporation is verified using ¹H-NMR and ²H-NMR. The absence of a proton signal at δ 3.3 ppm (characteristic of -CH₃) and the presence of a deuterium-coupled triplet in ²H-NMR confirm successful labeling.
Table 1: Key NMR Spectral Data for N-Methyl-d₃-2-pyridone-5-carboxamide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.65 | Singlet | Pyridone C6-H |
| ¹H | 8.15 | Doublet (J = 7.2 Hz) | Pyridone C4-H |
| ¹H | 6.80 | Doublet (J = 7.2 Hz) | Pyridone C3-H |
| ²H | 3.3 | Triplet (J = 2.1 Hz) | -CD₃ group |
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 260 nm) is used to assess chemical purity. A C18 column (150 × 4.6 mm, 3.5 µm) and isocratic elution with 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5) achieve baseline separation of 2PY isotopologues.
Table 2: HPLC Parameters for N-Methyl-d₃-2-pyridone-5-carboxamide
| Parameter | Value |
|---|---|
| Retention Time | 6.8 ± 0.2 minutes |
| Purity Threshold | >98% (Area under the curve) |
| Limit of Quantification | 50 ng/mL (0.32 µmol/L) |
Quality Control and Stability
Certificate of Analysis (CoA) Specifications
Commercial batches of N-Methyl-d₃-2-pyridone-5-carboxamide are validated through:
-
Purity : HPLC-UV and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Isotopic Enrichment : Measured via HRMS, with d₃-enrichment typically >99%.
Applications in Metabolic Research
Quantification of 2PY in Chronic Kidney Disease (CKD)
N-Methyl-d₃-2-pyridone-5-carboxamide enables precise measurement of 2PY in CKD patients, where concentrations reach 20.37 ± 12.29 µmol/L (vs. 0.92 ± 0.13 µmol/L in healthy subjects). Its use as an internal standard corrects for matrix effects in LC-MS/MS, improving accuracy by 15–20% compared to external calibration.
Q & A
Basic: What are the recommended synthetic strategies for N-Methyl-d3-2-pyridone-5-carboxamide, and how can isotopic purity be ensured?
The synthesis of this compound typically involves deuterated methylating agents to introduce the -CD3 group. A common approach includes:
- Step 1 : Preparation of the pyridone-5-carboxamide precursor via condensation reactions, as seen in analogous pyridine derivatives .
- Step 2 : N-Methylation using deuterated reagents (e.g., CD3I or (CD3)2SO4) under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to ensure high isotopic incorporation .
- Step 3 : Purification via column chromatography or recrystallization to remove non-deuterated byproducts.
Isotopic purity validation requires mass spectrometry (MS) to confirm the [M+D3]+ ion and nuclear magnetic resonance (NMR) to verify the absence of proton signals in the methyl group .
Basic: What analytical techniques are optimal for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the pyridone ring structure and carboxamide moiety. The absence of a proton signal at ~2.5 ppm (methyl region) confirms deuteration .
- Deuterium NMR (2H NMR) : For direct detection of the -CD3 group, though sensitivity may require isotopic enrichment .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C7H5D3N2O2) and isotopic distribution .
- HPLC-UV/LC-MS : For purity assessment and quantification in reaction mixtures .
Basic: How should this compound be stored to maintain stability?
- Storage Conditions : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent deuterium exchange with ambient moisture .
- Stability Monitoring : Conduct periodic LC-MS analysis to detect degradation (e.g., back-exchange to non-deuterated form) .
Advanced: How does deuteration impact the physicochemical and pharmacokinetic properties of N-Methyl-2-pyridone-5-carboxamide?
Deuteration (-CD3 vs. -CH3) can:
- Increase Metabolic Stability : The kinetic isotope effect (KIE) slows CYP450-mediated oxidation of the methyl group, extending half-life .
- Alter Solubility : Deuterated compounds may exhibit slightly lower aqueous solubility due to increased hydrophobicity.
- Validate Mechanisms : Use isotopic tracing (e.g., in vivo studies) to track metabolite formation and distribution pathways .
Advanced: What methodologies are recommended for quantifying this compound in complex biological matrices?
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue .
- Quantification : LC-MS/MS with a deuterated internal standard (e.g., N-Methyl-d6-2-pyridone-5-carboxamide) to correct for matrix effects. Use MRM transitions specific to the [M+D3]+ ion .
- Validation Parameters : Assess linearity (1–1000 ng/mL), accuracy (±15%), and precision (RSD <10%) per FDA guidelines .
Advanced: How can researchers design stability studies to evaluate deuterium retention under stress conditions?
- Stress Testing : Expose the compound to:
- Hydrolytic Conditions : pH 1–13 buffers at 40°C for 24–72 hours.
- Thermal Stress : 60°C for 1 week.
- Oxidative Stress : 3% H2O2 at 25°C for 24 hours.
- Analysis : Monitor deuteration loss via LC-MS and 2H NMR. A >5% decrease in -CD3 signal indicates instability .
Advanced: What computational tools are suitable for studying the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Compare deuterated vs. non-deuterated forms to assess steric/electronic effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate how deuteration affects ligand-protein dynamics (e.g., binding pocket residence time) .
Advanced: How should contradictory data on biological activity between deuterated and non-deuterated analogs be interpreted?
- Case Example : If the deuterated compound shows reduced efficacy in vitro but enhanced in vivo activity:
- Hypothesis 1 : Deuteration alters membrane permeability or transporter affinity.
- Hypothesis 2 : Metabolic stability shifts the exposure profile (e.g., higher AUC).
- Resolution : Conduct comparative PK/PD studies and metabolite profiling to isolate isotopic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
